![molecular formula C11H19N3 B12625012 2-[4-(Dimethylamino)phenyl]propane-1,3-diamine CAS No. 918419-43-9](/img/structure/B12625012.png)
2-[4-(Dimethylamino)phenyl]propane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Dimethylamino)phenyl]propane-1,3-diamine is an organic compound with the molecular formula C11H19N3 It is a derivative of phenylpropane and contains both dimethylamino and diamine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenyl]propane-1,3-diamine typically involves the reaction of 4-(dimethylamino)benzaldehyde with nitromethane to form 2-[4-(dimethylamino)phenyl]-2-nitropropane. This intermediate is then reduced using hydrogenation to yield the desired compound. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
2-[4-(Dimethylamino)phenyl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas and a catalyst to further reduce any nitro groups present in intermediates.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
2-[4-(Dimethylamino)phenyl]propane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of biological processes and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism by which 2-[4-(Dimethylamino)phenyl]propane-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the diamine group can form coordination complexes with metal ions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effects.
相似化合物的比较
Similar Compounds
- 3-(Dimethylamino)-1-propylamine
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethylethylenediamine
Comparison
Compared to similar compounds, 2-[4-(Dimethylamino)phenyl]propane-1,3-diamine is unique due to the presence of the phenyl group, which can enhance its stability and reactivity
属性
CAS 编号 |
918419-43-9 |
|---|---|
分子式 |
C11H19N3 |
分子量 |
193.29 g/mol |
IUPAC 名称 |
2-[4-(dimethylamino)phenyl]propane-1,3-diamine |
InChI |
InChI=1S/C11H19N3/c1-14(2)11-5-3-9(4-6-11)10(7-12)8-13/h3-6,10H,7-8,12-13H2,1-2H3 |
InChI 键 |
KSBAVMXDRTXDNZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(CN)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12624929.png)
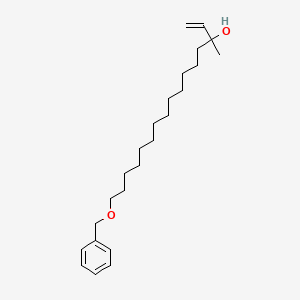
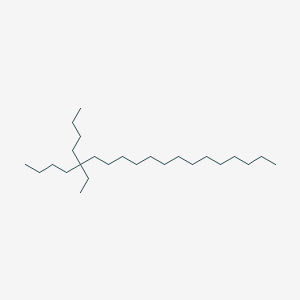
![(2S)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine](/img/structure/B12624953.png)
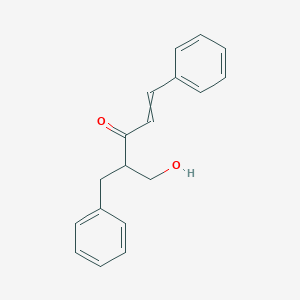
![Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B12624964.png)
![3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide](/img/structure/B12624966.png)
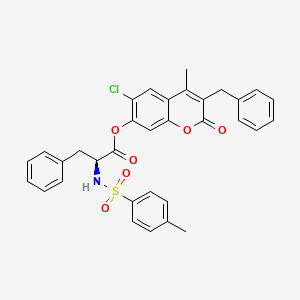
![{2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12624975.png)
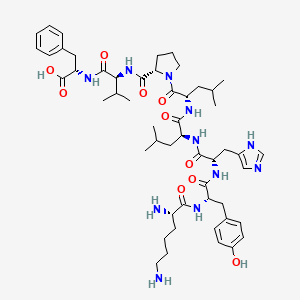
![2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12624985.png)
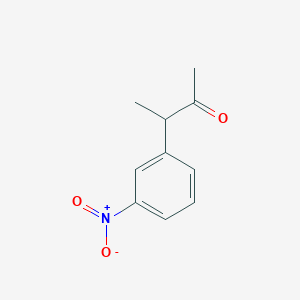
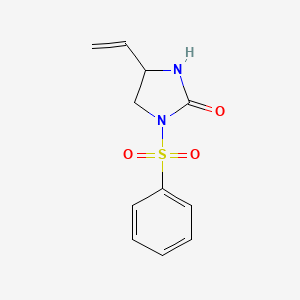
![Benzyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B12625023.png)
